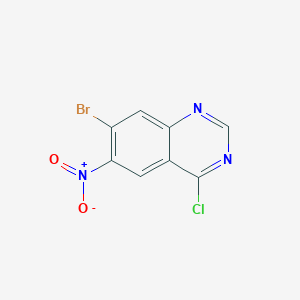

7-Bromo-4-chloro-6-nitroquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

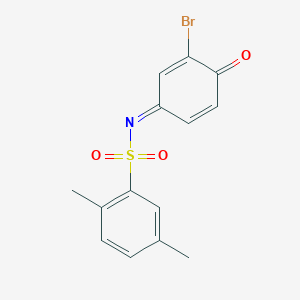

7-Bromo-4-chloro-6-nitroquinazoline is a chemical compound with the molecular formula C8H3BrClN3O2 and a molecular weight of 288.49 . .

Molecular Structure Analysis

The InChI code for 7-Bromo-4-chloro-6-nitroquinazoline is1S/C8H3BrClN3O2/c9-5-2-6-4 (1-7 (5)13 (14)15)8 (10)12-3-11-6/h1-3H . This code provides a specific representation of the molecule’s structure. . It has a molecular weight of 288.49 . The storage temperature is 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

- 7-Bromo-4-chloro-6-nitroquinazoline is utilized as a key intermediate in the synthesis of PI3K/mTOR inhibitors, demonstrating its significance in medicinal chemistry. The optimized synthetic methods for this compound enhance its potential in developing quinoline inhibitors (Lei et al., 2015).

Anticancer Applications

- Certain derivatives of 4-anilinoquinazolines, which can be synthesized from compounds like 7-Bromo-4-chloro-6-nitroquinazoline, have shown significant cytotoxic effects against tumor cell lines. These derivatives also demonstrated genotoxic effects, induction of necrosis, and changes in actin cytoskeleton in tumor cells, indicating their potential in cancer research (Jantová et al., 2001).

Synthetic Methodology Development

- Research has been conducted on developing efficient synthetic routes for compounds like KF31327, a phosphodiesterase V inhibitor, using 7-chloro-2,4(1H,3H)-quinazolinedione, which is closely related to 7-Bromo-4-chloro-6-nitroquinazoline. This showcases the compound's role in facilitating the synthesis of important pharmaceuticals (Fujino et al., 2001).

Prodrug Systems

- 7-Bromo-4-chloro-6-nitroquinazoline derivatives have been studied as potential prodrug systems for bioreductive activation, indicating their applicability in developing targeted drug delivery systems (Couch et al., 2008).

Solid-Phase Synthesis

- The compound has been used in solid-phase synthesis methods, such as the synthesis of dihydropyrazinoquinazolines, further underscoring its utility in complex chemical syntheses (Zhang et al., 2008).

Antimicrobial Activity

- Novel quinazolinone-based monoazo reactive dyes, synthesized from related quinazoline derivatives, have shown promising antimicrobial activity. This suggests the potential use of 7-Bromo-4-chloro-6-nitroquinazoline in the development of antimicrobial agents (Patel & Patel, 2011).

Antifungal Properties

- Derivatives like 6-bromo-3-chloro-8-quinolinol, synthesized from compounds similar to 7-Bromo-4-chloro-6-nitroquinazoline, have exhibited significant antifungal properties, highlighting its relevance in addressing fungal infections (Gershon et al., 1996).

Antibacterial Applications

- Research on 8-nitrofluoroquinolone derivatives, which can be derived from related quinazolines, has shown promising antibacterial properties against both gram-positive and gram-negative strains. This indicates the potential of 7-Bromo-4-chloro-6-nitroquinazoline in antibiotic development (Al-Hiari et al., 2007).

Photolabile Protecting Groups

- Brominated hydroxyquinoline, closely related to 7-Bromo-4-chloro-6-nitroquinazoline, has been used as a photolabile protecting group. Its high efficiency and multiphoton sensitivity make it useful in the development of light-sensitive compounds for biological applications (Fedoryak & Dore, 2002).

Eigenschaften

IUPAC Name |

7-bromo-4-chloro-6-nitroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClN3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFMVWYFEFZBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-chloro-6-nitroquinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)

![Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/no-structure.png)

![N-(3-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430192.png)

![2-Chloro-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2430196.png)

![N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2430198.png)

![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)

![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)